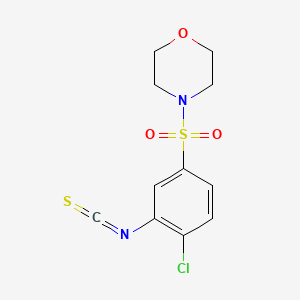![molecular formula C17H20F3N3OS B2425217 N-tert-butyl-2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide CAS No. 905787-20-4](/img/structure/B2425217.png)
N-tert-butyl-2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-tert-butyl-2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide” is a chemical compound. It’s a derivative of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Synthesis Analysis
The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They can take part in a variety of condensation and substitution reactions . For example, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophen-2-yl)acetamide with active methylene reagents afforded the respective 2-oxopyridine derivatives .Applications De Recherche Scientifique
Photoreactivity and Sensitized Photooxygenation
Research has shown that compounds similar to N-tert-butyl-2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide can undergo C–S bond cleavage in sensitized photooxygenation reactions. This process involves the formation and decay of sulfide radical cations under photoirradiation, suggesting potential applications in the study of photochemical reactions and the development of photosensitive materials (Baciocchi et al., 2006).
Antimalarial Drug Development
A specific derivative, N-tert-butyl isoquine (GSK369796), has been identified as a promising candidate for antimalarial therapy. This compound was selected for its excellent activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo, demonstrating the potential of such compounds in the development of new antimalarial drugs (O’Neill et al., 2009).
Synthesis of Quinoline Derivatives
The compound and its structural relatives are used in the synthesis of various quinoline derivatives, including 3-arylsulfonylquinolines, which have significant pharmaceutical applications. A novel method involving tert-butyl hydroperoxide mediated cycloaddition has been developed for the synthesis of these derivatives, highlighting their importance in medicinal chemistry (Zhang et al., 2016).
Catalysis and Green Chemistry
Research into novel catalysts has led to the development of N-sulfonated Brönsted acidic catalysts for promoting the synthesis of polyhydroquinoline derivatives. This demonstrates the utility of related compounds in facilitating environmentally friendly chemical reactions through catalysis (Goli-Jolodar et al., 2016).
Charge Transfer Dynamics
Studies on charge transfer dynamics of analogues such as 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) offer insights into intramolecular charge transfer mechanisms. This research is relevant for understanding the photophysical properties of organic compounds and developing advanced materials for electronic applications (Park et al., 2014).
Mécanisme D'action
Mode of Action
It is known that cyanoacetamide derivatives, which this compound is a part of, are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Biochemical Pathways
The compound is likely involved in the formation of heterocyclic compounds through reactions with common bidentate reagents . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions
Result of Action
It is known that many derivatives of cyanoacetamide, which this compound is a part of, have diverse biological activities
Action Environment
It is known that the synthesis of cyanoacetamide derivatives can be carried out under different reaction conditions , suggesting that the compound’s action may be influenced by environmental factors.
Propriétés
IUPAC Name |
N-tert-butyl-2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3OS/c1-16(2,3)23-13(24)9-25-15-11(8-21)14(17(18,19)20)10-6-4-5-7-12(10)22-15/h4-7,9H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLHQISQSJBDSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NC2=C(CCCC2)C(=C1C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

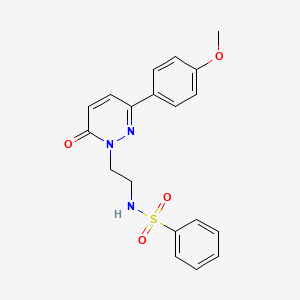
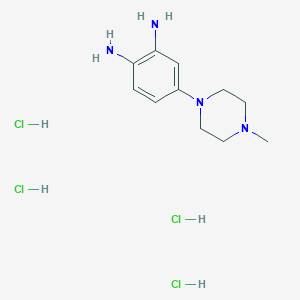
![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2425138.png)
![2-(3-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2425142.png)
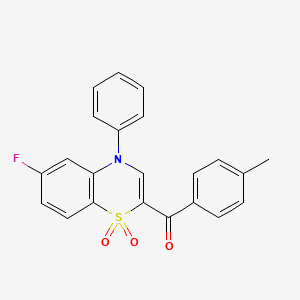
![3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2425145.png)

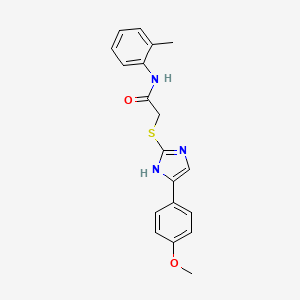


![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide](/img/structure/B2425153.png)
![4-Chloro-6-[(4-methylphenyl)sulfanyl]-3-phenylpyridazine](/img/structure/B2425154.png)

